2-(2-Bromoprop-2-enylsulfanyl)ethanol
Description
2-(2-Bromoprop-2-enylsulfanyl)ethanol is an organosulfur compound featuring a brominated propenyl group (-CH₂-CBr=CH₂) linked via a sulfanyl (-S-) bridge to an ethanol moiety. However, direct studies on this compound are scarce, necessitating comparisons with structurally analogous compounds to infer its properties .
Properties
CAS No. |
5310-34-9 |
|---|---|
Molecular Formula |
C5H9BrOS |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9BrOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI Key |
BPHVSPAYNNPEDF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-enylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-propen-1-ol with thiourea, followed by hydrolysis to yield the desired product . Another method involves the reaction of 2-bromo-2-propen-1-ol with sodium sulfide in the presence of ethanol .
Industrial Production Methods
Industrial production of 2-(2-Bromoprop-2-enylsulfanyl)ethanol typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoprop-2-enylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding prop-2-enylsulfanyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Prop-2-enylsulfanyl ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromoprop-2-enylsulfanyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromoprop-2-enylsulfanyl)ethanol involves its interaction with various molecular targets. The bromine atom and sulfanyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 2-(2-Bromoprop-2-enylsulfanyl)ethanol and related compounds identified in the literature:
Key Observations:
Bromine Reactivity: The allylic bromide in the target compound is expected to exhibit higher reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to aryl bromides in compounds like (±)-2-{[4-(4-Bromophenyl)...} or 1-(2-Bromophenyl)ethanol . Allylic bromides are prone to elimination or polymerization under basic conditions, which may limit stability.
Sulfanyl vs. Ether/Oxygen Bridges: The sulfanyl group in the target compound enhances nucleophilicity compared to ether-linked analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ). This could make it more reactive in thiol-ene click chemistry or metal coordination.
Biological Activity
2-(2-Bromoprop-2-enylsulfanyl)ethanol, a compound featuring a brominated propene moiety and a sulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the bromine atom and the sulfanyl group is crucial for the modulation of these activities.
- Antimicrobial Activity : Compounds with brominated moieties have been shown to disrupt microbial cell membranes, leading to increased permeability and cell lysis. The sulfanyl group may also contribute to the formation of reactive sulfur species that exert antimicrobial effects.
- Antiviral Properties : Brominated compounds have been noted for their ability to inhibit viral replication by interfering with viral entry or replication processes. The specific mechanisms for 2-(2-Bromoprop-2-enylsulfanyl)ethanol require further investigation but may involve similar pathways.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
In Vitro Studies
A study investigating the cytotoxic effects of various sulfanyl-containing compounds found that 2-(2-Bromoprop-2-enylsulfanyl)ethanol exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating potent activity compared to control groups .
Antimicrobial Activity
In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity .
Case Studies
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
